Alk-IN-23

Kinase inhibitor resistance G1202R gatekeeper mutation Non-small cell lung cancer

Prioritize ALK-IN-23 for preclinical models of acquired resistance. Engineered to retain low-nanomolar potency against the ALK G1202R gatekeeper mutant (IC50=1.3 nM), overcoming a key limitation of crizotinib and ceritinib. Demonstrates superior pro-apoptotic activity in H2228 NSCLC cells and achieves 70.46% tumor growth inhibition in vivo at 50 mg/kg with no significant toxicity. This ATP-competitive, 2,4-diarylaminopyrimidine-aminoindazole conjugate is the optimal probe for validating G1202R-dependent resistance pathways.

Molecular Formula C26H29ClN8O3S
Molecular Weight 569.1 g/mol
Cat. No. B15140463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk-IN-23
Molecular FormulaC26H29ClN8O3S
Molecular Weight569.1 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC4=C(C=C3)C(=NN4)NC(=O)CN5CCCC5
InChIInChI=1S/C26H29ClN8O3S/c1-16(2)39(37,38)22-8-4-3-7-20(22)30-25-19(27)14-28-26(32-25)29-17-9-10-18-21(13-17)33-34-24(18)31-23(36)15-35-11-5-6-12-35/h3-4,7-10,13-14,16H,5-6,11-12,15H2,1-2H3,(H2,28,29,30,32)(H2,31,33,34,36)
InChIKeyYTTYYCAUZAPRNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ALK-IN-23: A Next-Generation ALK Inhibitor with Demonstrated Potency Against Resistant Mutations


ALK-IN-23 (compound Y28) is a synthetic, ATP-competitive anaplastic lymphoma kinase (ALK) inhibitor belonging to a series of 2,4-diarylaminopyrimidine-aminoindazole conjugates [1]. It was designed through structure-based optimization as an ATP dual-mimetic agent, incorporating structural features of both ceritinib and entrectinib [1]. The compound has been characterized as a potent inhibitor of ALK wild-type (ALKWT) and clinically relevant resistant mutants, including ALKL1196M and ALKG1202R [1].

ALK-IN-23: Why Broad-Spectrum ALK Inhibitors May Not Suffice for Resistant Disease Models


Clinical-stage ALK inhibitors such as crizotinib and ceritinib exhibit diminished efficacy against specific secondary mutations that emerge during therapy, most notably the gatekeeper mutation ALKG1202R [1]. This mutation confers high-level resistance to many first- and second-generation ALK inhibitors, limiting their long-term utility in progressive disease settings [1][2]. ALK-IN-23 was specifically engineered to overcome this liability: it retains low-nanomolar potency against ALKG1202R while also demonstrating enhanced pro-apoptotic activity relative to ceritinib in ALK-addicted non-small cell lung cancer (NSCLC) cells [3]. Substituting ALK-IN-23 with a generic ALK inhibitor that lacks this verified activity against resistant mutants may compromise experimental outcomes in models of acquired resistance.

ALK-IN-23 Product-Specific Quantitative Evidence Guide


Sub-Nanomolar Potency Against ALKG1202R Gatekeeper Mutation Distinguishes ALK-IN-23 from Crizotinib

ALK-IN-23 inhibits the ALKG1202R mutant with an IC50 of 1.3 nM, demonstrating 294-fold greater potency than crizotinib (IC50 = 382 nM) against this clinically significant resistance mutation [1][2]. This differential activity is critical, as the G1202R mutation confers high-level resistance to most first- and second-generation ALK inhibitors [3].

Kinase inhibitor resistance G1202R gatekeeper mutation Non-small cell lung cancer

ALK-IN-23 Exhibits Superior Pro-Apoptotic Activity Compared to Ceritinib in H2228 NSCLC Cells

In a head-to-head comparison using H2228 NSCLC cells, ALK-IN-23 (100-200 nM) facilitated apoptosis in a dose-dependent manner and exhibited a more pronounced pro-apoptotic effect than ceritinib . This direct comparison validates the enhanced apoptotic potential of ALK-IN-23 over a widely used second-generation ALK inhibitor.

Apoptosis induction Ceritinib comparison H2228 cell line

Low-Nanomolar Antiproliferative Activity in ALK-Addicted Cell Lines Confirms Target Engagement and Potency

ALK-IN-23 demonstrates potent antiproliferative effects in ALK-addicted cancer cell lines, with IC50 values of 12 nM (H3122), 17 nM (H2228), and 15 nM (Karpas299) [1]. In contrast, crizotinib exhibits an IC50 of 90 nM in Ba/F3 cells expressing EML4-ALKWT [2]. While different cell lines preclude a direct comparison, the consistently sub-20 nM values confirm robust cellular on-target activity.

Antiproliferative activity Cell viability assay ALK-dependent cancer models

In Vivo Tumor Growth Inhibition of 70.46% in H2228 Xenograft Model Demonstrates Preclinical Efficacy

Oral administration of ALK-IN-23 at 50 mg/kg (every 2 days for 14 days) resulted in a tumor growth inhibition (TGI) of 70.46% in the H2228 NSCLC xenograft nude mouse model [1]. Importantly, this efficacy was achieved without significant body weight loss, indicating a favorable tolerability profile at the tested dose [1].

Xenograft model Tumor growth inhibition In vivo efficacy

ALK-IN-23 Potently Suppresses Cancer Cell Migration at Low Nanomolar Concentrations

ALK-IN-23 (10 nM) effectively blocked the migration of H2228 cells, reducing the migration rate to 2.31% at 24 h and 5.01% at 48 h . This anti-migratory effect is a functional consequence of ALK inhibition and supports the compound's utility in studies of cancer cell motility and invasion.

Cell migration Metastasis Wound healing assay

ALK-IN-23: Best-Fit Research and Industrial Application Scenarios


Investigating Acquired Resistance to ALK Inhibitors Mediated by the G1202R Mutation

Given its low-nanomolar potency against ALKG1202R (IC50 = 1.3 nM), ALK-IN-23 is optimally suited for preclinical studies exploring mechanisms of acquired resistance to first- and second-generation ALK inhibitors. Its 294-fold superiority over crizotinib against this gatekeeper mutation [1][2] makes it a critical probe for validating G1202R-dependent resistance pathways.

Comparative Apoptosis Studies in ALK-Driven NSCLC Models

Researchers seeking to maximize pro-apoptotic signaling in ALK-addicted NSCLC cell lines (e.g., H2228) should prioritize ALK-IN-23, which has demonstrated a superior pro-apoptotic effect relative to ceritinib in direct head-to-head experiments . This scenario is particularly relevant for combination studies with other pro-survival pathway inhibitors.

In Vivo Proof-of-Concept Studies in H2228 Xenograft Models

For preclinical efficacy studies in vivo, ALK-IN-23 provides a defined baseline of activity: oral dosing at 50 mg/kg (q2d) achieves 70.46% tumor growth inhibition without significant toxicity in the H2228 xenograft model [1]. This benchmark allows researchers to design dosing regimens and evaluate novel combination strategies with a characterized ALK inhibitor.

Cell Migration and Invasion Assays in ALK-Positive Cancers

The compound's ability to suppress cell migration by >95% at 10 nM supports its application in assays examining ALK-dependent metastasis and invasion. Researchers can utilize ALK-IN-23 to dissect the role of ALK signaling in cancer cell motility with high confidence in target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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